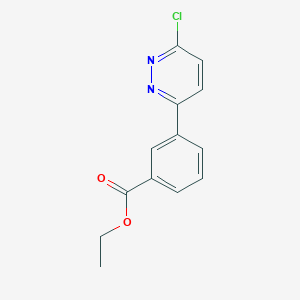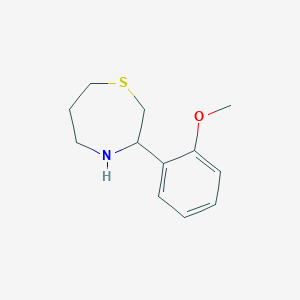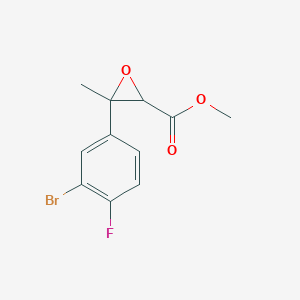
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate is a synthetic organic compound characterized by the presence of a bromo and fluoro-substituted phenyl ring attached to an oxirane (epoxide) ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-bromo-4-fluorobenzoic acid with methanol in the presence of a catalyst such as acetyl chloride under ice-cold conditions. The mixture is then stirred at room temperature for an extended period to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of diols or other derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to open the oxirane ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to a diol.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Oxidation: Diols or other oxygenated derivatives.
Reduction: Diols or other reduced forms of the compound.
Hydrolysis: 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylic acid and methanol.
科学的研究の応用
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or molecular interactions.
作用機序
The mechanism of action of Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function .
類似化合物との比較
Similar Compounds
- (3-Bromo-4-fluorophenyl)(morpholino)methanone
- 3-Bromo-4-fluoro-N-methylbenzamide
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the combination of its oxirane ring and the bromo-fluoro-substituted phenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H10BrFO3 |
|---|---|
分子量 |
289.10 g/mol |
IUPAC名 |
methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10BrFO3/c1-11(9(16-11)10(14)15-2)6-3-4-8(13)7(12)5-6/h3-5,9H,1-2H3 |
InChIキー |
DRLZJAXHIIQSEM-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


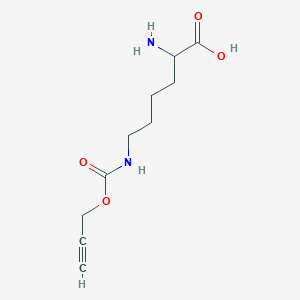
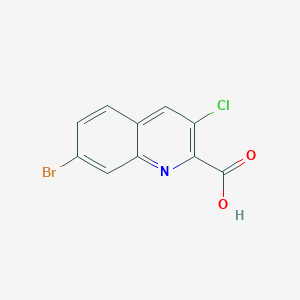
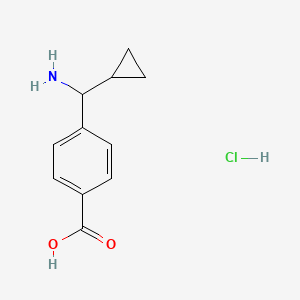
![3-Amino-6-methylimidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13652293.png)


![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6]dodecan-8-yl]methanethiol](/img/structure/B13652324.png)
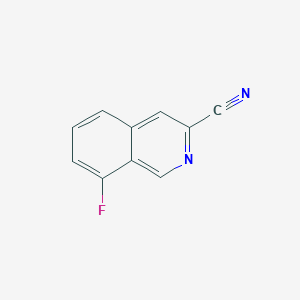
![(5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl) acetate](/img/structure/B13652327.png)
